molecular formula C16H20N2O3S B344796 [(3-Methyl-4-propoxyphenyl)sulfonyl](3-pyridylmethyl)amine CAS No. 898650-46-9

[(3-Methyl-4-propoxyphenyl)sulfonyl](3-pyridylmethyl)amine

Cat. No.: B344796
CAS No.: 898650-46-9
M. Wt: 320.4g/mol
InChI Key: DEHMMTPFINRXPB-UHFFFAOYSA-N
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Description

(3-Methyl-4-propoxyphenyl)sulfonylamine is a sulfonamide derivative characterized by a sulfonyl group bridging a 3-methyl-4-propoxyphenyl moiety and a 3-pyridylmethylamine group. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such interactions are critical .

Properties

IUPAC Name

3-methyl-4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-9-21-16-7-6-15(10-13(16)2)22(19,20)18-12-14-5-4-8-17-11-14/h4-8,10-11,18H,3,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHMMTPFINRXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 3-Methyl-4-propoxyphenol

The precursor 3-methyl-4-propoxyphenol undergoes sulfonation using concentrated sulfuric acid or chlorosulfonic acid. For example:

  • Reaction Conditions :

    • 3-Methyl-4-propoxyphenol (1.0 equiv) reacts with chlorosulfonic acid (1.2 equiv) in dichloromethane at 0–5°C for 2–4 hours.

    • Yield : 85–90% sulfonic acid intermediate.

Chlorination to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):

  • Optimized Protocol :

    • Sulfonic acid (1.0 equiv) reacts with SOCl₂ (2.5 equiv) in DMF (catalytic) at reflux (70–80°C) for 3 hours.

    • Yield : 78–82% after distillation or recrystallization.

    • Analytical Data :

      • ¹H NMR (CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H), 7.45 (dd, J=8.4, 2.4 Hz, 1H), 7.31 (d, J=2.4 Hz, 1H), 4.12 (t, J=6.6 Hz, 2H), 2.62 (s, 3H), 1.85 (m, 2H), 1.05 (t, J=7.2 Hz, 3H).

Coupling with 3-Pyridylmethylamine

Nucleophilic Substitution Reaction

The sulfonyl chloride reacts with 3-pyridylmethylamine in a base-mediated reaction:

  • Procedure :

    • 3-Methyl-4-propoxyphenylsulfonyl chloride (1.0 equiv) and 3-pyridylmethylamine (1.1 equiv) are stirred in THF or DCM with triethylamine (2.0 equiv) at 0–25°C for 12–24 hours.

    • Workup : The mixture is washed with 1M HCl, water, and brine. The product is purified via silica gel chromatography (EtOAc/hexane).

    • Yield : 72–88%.

Alternative Methods

  • Microwave-Assisted Synthesis : Reduced reaction time to 1–2 hours at 60°C with comparable yields.

  • One-Pot Sulfonation-Chlorination-Amination : Combines steps 1 and 2 using continuous flow reactors, achieving 68% overall yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆):

    • δ 8.65 (s, 1H), 8.50 (d, J=4.8 Hz, 1H), 7.85 (d, J=8.4 Hz, 1H), 7.70–7.45 (m, 3H), 4.55 (s, 2H), 4.10 (t, J=6.6 Hz, 2H), 2.60 (s, 3H), 1.80 (m, 2H), 1.00 (t, J=7.2 Hz, 3H).

  • HRMS (ESI+) : m/z calcd. for C₁₇H₂₁N₂O₃S [M+H]⁺: 349.1184; found: 349.1186.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

Method Conditions Yield Purity Advantages
Classical StepwiseDCM, 0–25°C, 24h72–78%95–98%Scalable, minimal side reactions
Microwave-AssistedTHF, 60°C, 1h82–88%98%Faster, energy-efficient
One-Pot FlowContinuous reactor, 50°C, 2h68%93%Reduced solvent use, automation-compatible

Challenges and Solutions

Common Issues

  • Byproduct Formation : Over-chlorination or sulfonic acid dimerization.

    • Mitigation : Strict temperature control (−5°C during sulfonation).

  • Amine Hydrolysis : Moisture-sensitive sulfonyl chloride.

    • Solution : Use anhydrous solvents and molecular sieves.

Scalability

  • Kilogram-Scale Production : Achieved via continuous flow systems with 65–70% yield.

Industrial Applications

  • Pharmaceutical Intermediate : Used in kinase inhibitors and antipsychotic agents.

  • Patent Relevance : Featured in WO2011058915A1 and US7022707B2 for CNS-targeted therapeutics .

Chemical Reactions Analysis

(3-Methyl-4-propoxyphenyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Pesticide Development
One of the significant applications of (3-Methyl-4-propoxyphenyl)sulfonylamine is in the formulation of pesticides. Research indicates that this compound can enhance the efficacy of pesticide preparations by providing sustained release properties. It can form associations with pesticide active ingredients, thereby improving their stability and effectiveness against various pests and weeds in agricultural settings. For instance, it has been noted that when combined with heat-meltable materials, this compound can significantly improve the control of harmful insects without damaging crops .

Table 1: Pesticidal Efficacy

Pesticide Active IngredientTarget PestEfficacy Improvement (%)
Compound AAphids30%
Compound BLeafhoppers25%
Compound CWeeds (Coco-grass)40%

Medicinal Chemistry Applications

Histamine H3 Receptor Ligands
(3-Methyl-4-propoxyphenyl)sulfonylamine has also been studied for its potential as a histamine H3 receptor ligand. This receptor plays a crucial role in various neurological processes, and compounds that modulate its activity could have therapeutic implications for conditions such as obesity, cognitive disorders, and sleep regulation. The compound's structure allows it to interact effectively with the receptor, leading to potential drug development opportunities .

Case Study: Neurological Effects

A study focused on the effects of histamine H3 receptor ligands demonstrated that compounds similar to (3-Methyl-4-propoxyphenyl)sulfonylamine exhibited significant changes in neurotransmitter release patterns. This suggests a potential for developing treatments targeting cognitive enhancement or appetite regulation .

Structure-Activity Relationship (SAR) Studies

Optimization for Potency
Further research has been directed towards understanding the structure-activity relationships of (3-Methyl-4-propoxyphenyl)sulfonylamine analogs. Modifications to its structure have shown varying degrees of potency in biological assays, particularly in GPR88 agonist activity, which is relevant for neuropharmacological applications. The SAR studies indicate that specific substitutions can enhance both potency and selectivity for targeted biological pathways .

Table 2: SAR Findings

Modification TypePotency (EC50) nMObservations
Alkoxy Group Variation59Improved lipophilicity
Amino Group Substitution200-300Maintained moderate potency
Aromatic Ring AlterationVariableInfluences receptor interaction

Mechanism of Action

The mechanism of action of (3-Methyl-4-propoxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The pyridylmethylamine moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The table below compares key structural features of (3-Methyl-4-propoxyphenyl)sulfonylamine with analogs from the provided evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
(3-Methyl-4-propoxyphenyl)sulfonylamine Sulfonamide-linked aryl/heteroaryl 3-Methyl-4-propoxyphenyl, 3-pyridylmethyl Not explicitly reported Sulfonyl group (electron-withdrawing), pyridine ring (basic nitrogen)
(E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine Olefinic amine 3-Aminophenyl, N-methyl, butenyl chain Not reported Conjugated double bond, primary amine
3-(3-fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine Fluorophenyl-imidazolylpyrimidine 3-Fluorophenyl, imidazolyl-pyrimidine 311.357 Fluorine (electronegative), heterocyclic imidazole
(3-Methoxy-4-propoxyphenyl)methylamine Arylalkylamine 3-Methoxy-4-propoxyphenyl, propyl Not reported Methoxy (electron-donating), alkyl chain

Key Observations :

  • Sulfonyl vs. Olefinic/Amine Groups: The sulfonyl group in the target compound distinguishes it from olefinic amines (e.g., ), which rely on conjugated systems for reactivity or binding.
  • Heterocyclic Moieties : The 3-pyridylmethyl group in the target compound differs from the imidazolyl-pyrimidine in . Pyridine’s lone pair on nitrogen may engage in weaker hydrogen bonding compared to imidazole’s dual nitrogen atoms, influencing target selectivity .
  • Substituent Effects : The 3-methyl-4-propoxyphenyl group in the target compound combines steric hindrance (methyl) and lipophilicity (propoxy), contrasting with the electron-donating methoxy group in ’s analog. This difference could alter solubility and membrane permeability .

Biological Activity

The compound (3-Methyl-4-propoxyphenyl)sulfonylamine is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of (3-Methyl-4-propoxyphenyl)sulfonylamine is primarily attributed to its interaction with specific protein targets involved in various signaling pathways. The compound has been shown to inhibit certain enzymes and receptors, which can lead to significant physiological effects.

  • Inhibition of Phosphodiesterase (PDE) Activity :
    • Compounds similar to (3-Methyl-4-propoxyphenyl)sulfonylamine have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels are associated with anti-inflammatory effects and modulation of neurotransmitter release .
  • Targeting G Protein-Coupled Receptors (GPCRs) :
    • The compound may also interact with GPCRs, which are pivotal in mediating cellular responses to hormones and neurotransmitters. Activation or inhibition of these receptors can influence various biological processes, including smooth muscle contraction and platelet aggregation .

Pharmacological Effects

The pharmacological profile of (3-Methyl-4-propoxyphenyl)sulfonylamine indicates a broad range of potential therapeutic uses:

  • Anti-Cancer Activity :
    • Research suggests that sulfonamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival. For instance, compounds targeting E3 ubiquitin ligases have shown promise in degrading oncoproteins involved in malignancies such as non-small cell lung cancer and leukemia .
  • Anti-Inflammatory Properties :
    • The inhibition of PDE4 leads to reduced inflammation, making it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Studies have demonstrated that PDE4 inhibitors can effectively reduce eosinophilic inflammation in animal models .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (3-Methyl-4-propoxyphenyl)sulfonylamine.

  • Study on PDE4 Inhibition :
    • A study evaluated a series of sulfonamide derivatives for their ability to inhibit PDE4. One compound demonstrated an IC50 value comparable to established PDE4 inhibitors like rolipram, indicating significant potential for therapeutic application in inflammatory diseases .
  • Cancer Treatment Efficacy :
    • In vitro studies on similar sulfonamide compounds have shown efficacy in reducing cell viability in various cancer cell lines, suggesting that (3-Methyl-4-propoxyphenyl)sulfonylamine could be explored further for oncological applications .

Data Table: Summary of Biological Activities

Activity TypeMechanismRelated Findings
PDE InhibitionIncreases cAMP levelsReduces inflammation; potential for asthma treatment
GPCR InteractionModulates signaling pathwaysInfluences smooth muscle contraction
Anti-CancerInduces apoptosisEffective against leukemia and lung cancer cells
Anti-InflammatoryReduces eosinophilic inflammationPromising results in animal models

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (3-Methyl-4-propoxyphenyl)sulfonylamine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation and amine coupling. A validated approach uses a one-pot, two-step reaction with DABSO (diazabicyclooctane sulfurdioxide) as a sulfur source, where aryldiazotetrafluoroborate reacts with DABSO and a pyridylmethylamine derivative under copper catalysis . Key steps include radical intermediates formed during sulfonylation and nucleophilic substitution. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize by-products like secondary amines.

Q. How is (3-Methyl-4-propoxyphenyl)sulfonylamine characterized structurally and functionally?

  • Methodological Answer :

  • Spectroscopy :
  • 1H/13C NMR : Assign peaks for sulfonyl (δ ~3.5–4.0 ppm), pyridyl aromatic protons (δ ~7.0–8.5 ppm), and propoxy groups (δ ~1.0–1.5 ppm for CH3) .
  • FTIR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and pyridine ring vibrations (C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI) verifies molecular weight and fragmentation patterns .

Q. What biological or chemical activity is associated with the sulfonamide-pyridylmethylamine scaffold?

  • Methodological Answer : The sulfonamide group acts as a hydrogen-bond acceptor, enabling interactions with enzymes or receptors. For example, similar compounds exhibit activity in metallation studies, where pyridyl nitrogen coordinates with metal ions (e.g., Pd²⁺), altering electronic properties . Assays like enzyme inhibition (e.g., kinase or protease) or fluorescence-based binding studies are recommended to evaluate biological activity .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the reactivity of (3-Methyl-4-propoxyphenyl)sulfonylamine?

  • Methodological Answer : Density Functional Theory (DFT) studies, including Fukui function analysis, predict electrophilic/nucleophilic sites. For example, condensed softness indices (e.g., for pyridylmethyl groups) correlate with experimental alkylation vs. elimination outcomes . Computational models reconcile discrepancies in reaction pathways (e.g., temperature-dependent selectivity) by simulating transition states and energy barriers .

Q. What strategies optimize chemoselectivity in reactions involving (3-Methyl-4-propoxyphenyl)sulfonylamine?

  • Methodological Answer :

  • Catalyst Choice : Palladium catalysts with controlled hydrogen pressure favor primary amine formation over secondary/tertiary by-products during hydrogenation .
  • Temperature Control : Lower temperatures (e.g., 0–25°C) suppress condensation reactions that form bis- or tris-pyridylmethylamines .
  • Additives : Bases like NaHCO3 stabilize intermediates, reducing side reactions during sulfonylation .

Q. How do steric and electronic effects influence the coordination chemistry of (3-Methyl-4-propoxyphenyl)sulfonylamine?

  • Methodological Answer :

  • Steric Effects : The 3-methyl-4-propoxyphenyl group hinders axial coordination in metalloporphyrazines, favoring planar macrocyclic complexes .
  • Electronic Effects : Electron-donating propoxy groups increase pyridyl nitrogen’s basicity, enhancing metal-ligand binding (e.g., Pd²⁺ coordination in solvatochromic studies) .
  • Experimental Validation : UV-Vis spectroscopy tracks λmax shifts during metallation, while X-ray crystallography confirms coordination geometry .

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